2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
Description
2-(3-Fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core. This structure is substituted at position 2 with a 3-fluorophenyl group, at position 3 with a ketone moiety, and at position 8 with a carboxamide linkage to a 3,4,5-trimethoxyphenyl group. Such spirocyclic systems are frequently explored in medicinal chemistry for their conformational rigidity and ability to interact with biological targets, such as kinases or G-protein-coupled receptors.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O5/c1-31-17-12-16(13-18(32-2)20(17)33-3)25-22(30)28-9-7-23(8-10-28)26-19(21(29)27-23)14-5-4-6-15(24)11-14/h4-6,11-13H,7-10H2,1-3H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJANSHWYYPOWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
The exact mode of action of 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4It is suggested that tmp-bearing compounds may interact with their targets, leading to changes such as the inhibition of enzyme activity or the blocking of receptor signaling.
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways.
Result of Action
The molecular and cellular effects of 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4Tmp-bearing compounds have shown notable anti-cancer effects, suggesting that this compound may also have similar effects.
Biological Activity
The compound 2-(3-fluorophenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a spirodecene framework and multiple functional groups that contribute to its biological activity. The presence of fluorine and methoxy substituents is significant for enhancing its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds similar to this structure exhibit antioxidant properties, which are crucial for mitigating oxidative stress in cells. The presence of methoxy groups is often associated with enhanced radical-scavenging activity.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases (AChE and BChE) : Studies have shown that derivatives of similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. For instance, one study reported IC50 values for related compounds against AChE ranging from 10.4 μM to 19.2 μM .
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Compound A | AChE | 10.4 |
| Compound B | BChE | 7.7 |
| Compound C | AChE | 19.2 |
| Compound D | BChE | 13.2 |
3. Anticancer Activity
Preliminary studies have indicated potential anticancer properties against various cell lines, including breast cancer (MCF-7). The mechanism may involve the induction of apoptosis or cell cycle arrest .
4. Anticonvulsant Activity
Some derivatives have shown promising anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .
The mechanisms through which this compound exerts its biological effects are primarily through the modulation of enzyme activity and interaction with cellular pathways:
- Inhibition of Cholinesterases : The fluorine atom enhances binding affinity to the active site of cholinesterases due to its electronegative nature, facilitating stronger interactions with the enzyme's residues.
- Free Radical Scavenging : The methoxy groups contribute to electron donation, stabilizing free radicals and preventing cellular damage.
Case Studies
- In Vitro Studies on Enzyme Inhibition : A study assessed the inhibitory effects of various derivatives on cholinesterases and found that modifications in the phenyl ring significantly affected activity levels .
- Cytotoxicity Assays : Compounds structurally similar to the target molecule were tested against cancer cell lines, demonstrating varying degrees of cytotoxicity, which correlated with structural features such as the presence of halogen atoms .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Substituent Analysis
- 3-Fluorophenyl vs. 3,4-Dimethylphenyl (): The fluorophenyl group in the target compound may improve metabolic stability and π-π stacking interactions compared to the hydrophobic dimethylphenyl group, which primarily enhances lipophilicity .
- Carboxamide vs.
- Trimethoxyphenyl vs.
- Cyclohexylamino Group (): This bulky substituent may restrict conformational flexibility but improve selectivity for sterically demanding targets .
Molecular Weight and Physicochemical Properties
- The target compound’s estimated molecular weight (~523) exceeds that of ’s analog (458.484), primarily due to the trimethoxyphenyl group.
- ’s compound (491.6) has intermediate weight, balancing lipophilicity (cyclohexylamino) and polarity (acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
